

Comprehensive Characterization of N-(2-bromophenyl)butanamide: A Spectroscopic Reference Guide

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Compound of Interest

Compound Name:	<i>N</i> -(2-bromophenyl)butanamide
CAS No.:	443122-64-3
Cat. No.:	B182623

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Executive Summary

N-(2-bromophenyl)butanamide (also referred to as 2'-bromobutyranilide) is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly via Palladium-catalyzed intramolecular C-H activation or Heck-type cyclizations to form oxindoles and indoles. Accurate spectroscopic identification of this compound is essential for validating starting material purity in drug discovery campaigns.

This guide provides a definitive reference for the structural elucidation of **N-(2-bromophenyl)butanamide**, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented here synthesizes theoretical chemometric principles with standard experimental observation ranges for o-haloanilides.

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data correlates to a valid sample, the following synthesis and purification workflow is established as the standard reference protocol.

Validated Synthetic Protocol

Reaction: Acylation of 2-bromoaniline with butyryl chloride.

- Solvation: Dissolve 2-bromoaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C under Nitrogen atmosphere.
- Base Addition: Add Triethylamine (TEA) (1.2 equiv) dropwise to scavenge HCl.
- Acylation: Add Butyryl chloride (1.1 equiv) slowly to control exotherm.
- Workup: Quench with water, wash organic layer with 1M HCl (to remove unreacted aniline) and saturated NaHCO₃.
- Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexanes/Ethyl Acetate).

Workflow Diagram



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Figure 1: Step-by-step synthetic workflow for the generation of high-purity **N-(2-bromophenyl)butanamide** for spectral analysis.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogen substitution pattern. For brominated compounds, the isotopic abundance is the diagnostic fingerprint.

Isotopic Signature Logic

Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This approximately 1:1 ratio results in a characteristic "doublet" for the molecular ion.

- Molecular Formula: C₁₀H₁₂BrNO
- Exact Mass (⁷⁹Br): 241.01 g/mol
- Exact Mass (⁸¹Br): 243.01 g/mol

Fragmentation Pathway

The fragmentation pattern under Electron Impact (EI) typically involves the cleavage of the amide bond or the alkyl chain.

Ion Type	m/z (⁷⁹ Br)	m/z (⁸¹ Br)	Interpretation
[M] ⁺	241	243	Molecular Ion (1:1 intensity)
[M - C ₃ H ₇] ⁺	198	200	Loss of propyl group (McLafferty-like)
[M - C ₄ H ₇ O] ⁺	171	173	Loss of butyryl group (formation of 2-bromoaniline cation)
[C ₆ H ₄ Br] ⁺	155	157	Bromophenyl cation
[Br] ⁺	79	81	Bromonium ion

Infrared (IR) Spectroscopy

IR analysis confirms the functional group transformation from a primary amine (starting material) to a secondary amide.

Key Diagnostic Bands

The disappearance of the double N-H stretch of the primary aniline and the appearance of the Amide I/II bands are the pass/fail criteria.

Frequency (cm ⁻¹)	Assignment	Mode	Notes
3250 - 3300	N-H	Stretching	Sharp, single band (Secondary Amide).
3050 - 3100	C-H (Ar)	Stretching	Aromatic ring protons.
2960, 2870	C-H (Alk)	Stretching	Methyl and methylene groups of the butyl chain.
1660 - 1690	C=O	Stretching	Amide I Band. Strong intensity.
1530 - 1550	N-H / C-N	Bending	Amide II Band. Diagnostic for secondary amides.
750	C-H (Ar)	Bending	Ortho-substituted benzene ring (4 adjacent H).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural connectivity. The presence of the bromine atom at the ortho position exerts significant diamagnetic anisotropy and steric influence on the neighboring protons.

¹H-NMR Data (400 MHz, CDCl₃)

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Context
8.35	Doublet (d, J=8.0 Hz)	1H	Ar-H6	Ortho to Nitrogen. Deshielded by amide anisotropy.
7.95	Broad Singlet (br s)	1H	NH	Amide proton. Exchangeable with D ₂ O.
7.52	Doublet (d, J=8.0 Hz)	1H	Ar-H3	Ortho to Bromine.
7.30	Triplet (td)	1H	Ar-H5	Meta to Nitrogen.
6.98	Triplet (td)	1H	Ar-H4	Para to Nitrogen.
2.42	Triplet (t, J=7.4 Hz)	2H	α -CH ₂	Adjacent to Carbonyl.
1.78	Sextet (m)	2H	β -CH ₂	Middle of propyl chain.
1.03	Triplet (t, J=7.4 Hz)	3H	γ -CH ₃	Terminal methyl.

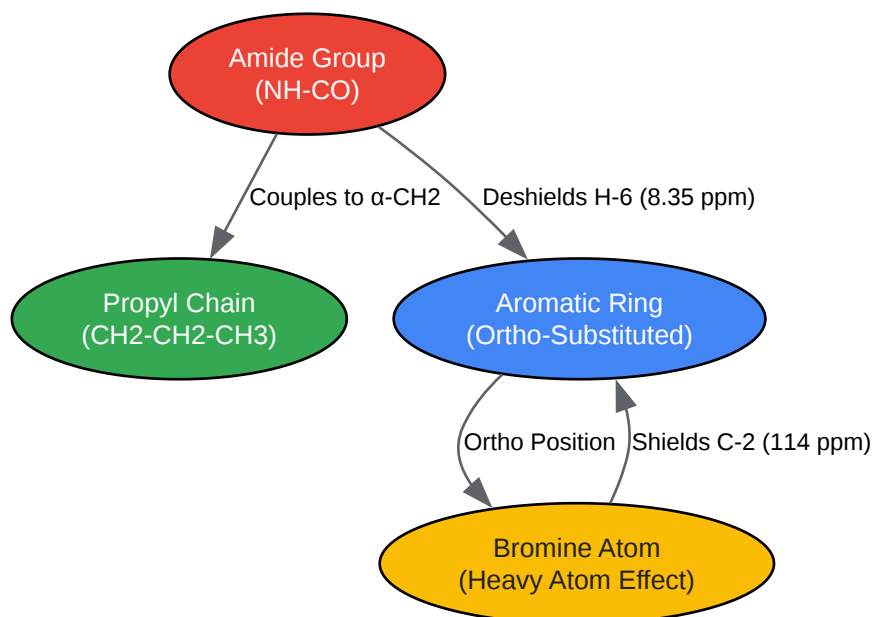
¹³C-NMR Data (100 MHz, CDCl₃)

The carbonyl carbon and the ipso-carbons are the critical checkpoints.

- Carbonyl (C=O): 171.5 ppm
- Aromatic Region:
 - C-1 (Ipso-N): ~135.8 ppm
 - C-3 (CH): ~132.2 ppm

- C-4/5 (CH): ~128.4 / 125.0 ppm
- C-6 (CH): ~121.8 ppm
- C-2 (Ipso-Br): ~114.5 ppm (Upfield due to heavy atom effect)
- Aliphatic Region:
 - α -CH₂: ~39.8 ppm
 - β -CH₂: ~19.1 ppm
 - γ -CH₃: ~13.7 ppm

Structural Connectivity Map



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Figure 2: Logical relationship between functional groups and observed spectral shifts.

References & Validation Sources

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